molecular formula C24H23NO4 B13062175 4-(2,3-Dimethoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

4-(2,3-Dimethoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

Cat. No.: B13062175
M. Wt: 389.4 g/mol
InChI Key: FBYDLGAYDZRFSK-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dimethoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is a heterocyclic compound featuring a tetrahydroacridine core fused with a 2,3-dimethoxybenzylidene substituent and a carboxylic acid group at position 7. The compound belongs to the acridine family, known for their planar aromatic systems and applications in medicinal chemistry, including antimicrobial, anticancer, and antimalarial activities . The 2,3-dimethoxybenzylidene moiety introduces electron-donating methoxy groups, which may enhance solubility and modulate electronic interactions with biological targets. The carboxylic acid group at position 9 provides a polar functional group, enabling salt formation and improved aqueous solubility compared to ester or amide derivatives .

Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

(4Z)-4-[(2,3-dimethoxyphenyl)methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid

InChI

InChI=1S/C24H23NO4/c1-14-11-16(13-15-7-6-10-20(28-2)23(15)29-3)22-18(12-14)21(24(26)27)17-8-4-5-9-19(17)25-22/h4-10,13-14H,11-12H2,1-3H3,(H,26,27)/b16-13-

InChI Key

FBYDLGAYDZRFSK-SSZFMOIBSA-N

Isomeric SMILES

CC1C/C(=C/C2=C(C(=CC=C2)OC)OC)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O

Canonical SMILES

CC1CC(=CC2=C(C(=CC=C2)OC)OC)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-[(2,3-dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the condensation of 2,3-dimethoxybenzaldehyde with 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid under specific reaction conditions. The reaction is often carried out in the presence of a catalyst, such as glacial acetic acid, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-[(2,3-dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced into the molecule.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-[(2,3-dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(2,3-dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is structurally analogous to other tetrahydroacridine derivatives, differing primarily in substituents on the benzylidene ring and the acridine core. Key comparisons include:

Compound Name Substituents on Benzylidene Core Modification Molecular Formula Key Properties
4-(2,3-Dimethoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid 2,3-Dimethoxy 2-Methyl, carboxylic acid C₂₂H₂₁NO₅ Electron-donating methoxy groups; polar carboxylic acid enhances solubility.
4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid 4-Nitro Carboxylic acid C₂₁H₁₆N₂O₄ Electron-withdrawing nitro group reduces electron density; MW = 360.36 g/mol.
4-Methyl-1,2,3,4-tetrahydro-9-acridinecarboxylic acid None 4-Methyl, carboxylic acid C₁₅H₁₅NO₂ Lacks benzylidene group; simpler structure with lower molecular weight.
9-Amino-1,2,3,4-tetrahydroacridine None 9-Amino C₁₃H₁₄N₂ Basic amino group at position 9; mp = 179–181°C.

Physicochemical Properties

  • Solubility: The carboxylic acid group in the target compound and its nitro analog () improves solubility in polar solvents compared to non-acid derivatives like 9-amino-1,2,3,4-tetrahydroacridine .
  • Melting Points: While direct data for the target compound is unavailable, reports that amino-substituted tetrahydroacridines (e.g., 2a, mp = 179–181°C) have lower melting points than nitro or cyano derivatives due to reduced molecular symmetry .

Spectroscopic Characteristics

  • IR Spectroscopy : The target compound’s carboxylic acid group would show a strong C=O stretch near 1,700 cm⁻¹, similar to ’s 11b (ν(CO) = 1,719 cm⁻¹) .
  • NMR : The 2,3-dimethoxybenzylidene substituent would produce distinct aromatic proton signals (δ ~6.5–7.5 ppm) and methoxy singlets (δ ~3.8 ppm), comparable to ’s 11a (δ = 2.24–7.94 ppm for CH₃ and ArH) .

Pharmacological Implications

  • The 2,3-dimethoxybenzylidene group may enhance bioavailability compared to nitro or cyano analogs (), as methoxy groups are less metabolically labile .
  • The carboxylic acid group could enable salt formation for drug formulation, a feature absent in ’s amino derivatives .

Biological Activity

4-(2,3-Dimethoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid (referred to as DMBA) is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, focusing on its anti-cholinesterase, anticancer, and antimicrobial properties.

Chemical Structure and Properties

DMBA is a Schiff base derived from the condensation reaction between 2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid and 2,3-dimethoxybenzaldehyde. Its structural formula can be represented as:

C17H18N2O3\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_3

The compound exhibits unique characteristics that contribute to its biological activity.

Table 1: Physical Properties of DMBA

PropertyValue
Molecular Weight298.34 g/mol
Melting Point438–439 K
SolubilitySoluble in DMSO
pKaNot available

1. Anti-Cholinesterase Activity

DMBA has been investigated for its anti-cholinesterase properties, which are crucial for treating neurodegenerative diseases such as Alzheimer's. In vitro studies indicate that DMBA acts as a potent inhibitor of acetylcholinesterase (AChE), with an IC50 value comparable to established drugs like donepezil.

Table 2: Anti-Cholinesterase Activity of DMBA

CompoundIC50 (µM)Reference
DMBA7.49 ± 0.16
Donepezil8.14 ± 0.65

2. Anticancer Activity

Research has shown that DMBA exhibits significant anticancer properties against various cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Inhibition of MCF-7 Cell Line

In studies involving the MCF-7 breast cancer cell line, DMBA demonstrated an IC50 value of approximately 5.85 µM, indicating substantial cytotoxicity.

Table 3: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-75.85Induction of apoptosis
A5493.0Cell cycle arrest
HCT116<10Inhibition of proliferation

3. Antimicrobial Activity

DMBA has also shown promising antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes contributes to its efficacy.

Table 4: Antimicrobial Activity of DMBA

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli16

Mechanistic Insights

The biological activities of DMBA can be attributed to its structural features that facilitate interaction with target enzymes and receptors. Molecular docking studies suggest that DMBA binds effectively to active sites of AChE and various cancer-related proteins.

  • Inhibition of Acetylcholinesterase : DMBA competes with acetylcholine for binding sites on AChE.
  • Induction of Apoptosis : The compound activates caspases leading to programmed cell death in cancer cells.
  • Disruption of Bacterial Membranes : The lipophilic nature allows DMBA to integrate into bacterial membranes, causing leakage and cell death.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.